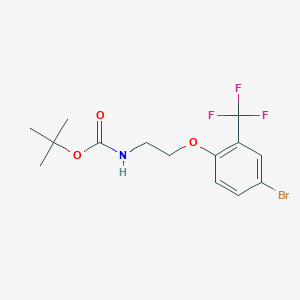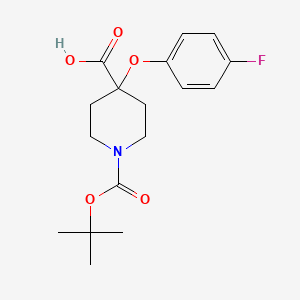
1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid, or TBFPP, is an organic compound used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine, and is a popular reagent in organic synthesis. TBFPP is also used in pharmaceutical research and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TBFPP is used in a variety of scientific research applications, including pharmaceutical research and organic synthesis. It is used in the synthesis of a variety of compounds, such as peptides and polymers. TBFPP is also used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. In addition, TBFPP is used in the synthesis of biologically active compounds, such as hormones and neurotransmitters.
Wirkmechanismus
TBFPP is a reagent used in organic synthesis and is used to form a variety of compounds. It is a catalyst that is used to facilitate the reaction of 4-fluorophenol and piperidine to form TBFPP. The palladium catalyst is used to form a palladium-piperidine complex, which then reacts with the 4-fluorophenol to form TBFPP.
Biochemische Und Physiologische Effekte
TBFPP has been studied for its biochemical and physiological effects. It has been shown to have antifungal activity, and it has been studied for its potential to inhibit the growth of fungal infections. In addition, TBFPP has been studied for its potential to inhibit the growth of cancer cells. It has been shown to have anti-inflammatory activity, and it has been studied for its potential to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
TBFPP is a popular reagent for organic synthesis and is used in a variety of scientific research applications. It is a relatively simple compound to synthesize and is relatively inexpensive. However, TBFPP is a relatively unstable compound and can be difficult to store and work with. In addition, TBFPP is toxic and should be handled with care.
Zukünftige Richtungen
TBFPP has a variety of potential future directions. It could be used in the synthesis of more complex compounds, such as peptides and polymers. It could also be used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. In addition, TBFPP could be studied for its potential to inhibit the growth of cancer cells and for its potential to reduce inflammation. Finally, TBFPP could be studied for its potential to be used as a therapeutic agent.
Eigenschaften
IUPAC Name |
4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXKKTLFKNJDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



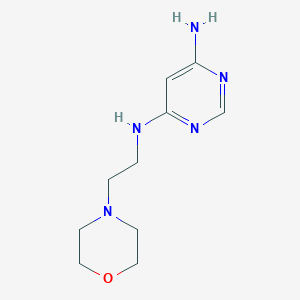
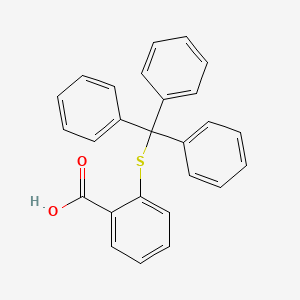
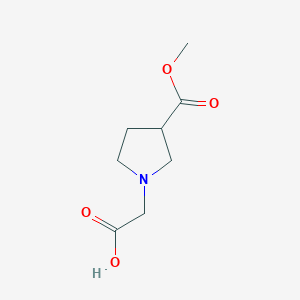
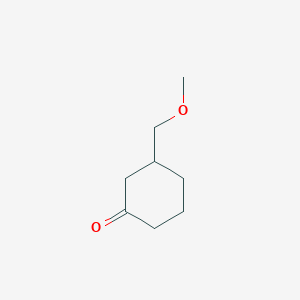
![2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469445.png)
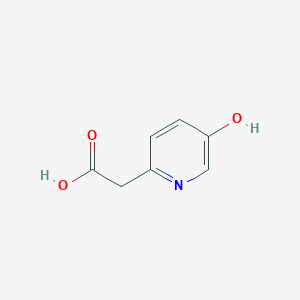
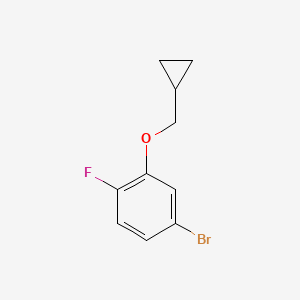

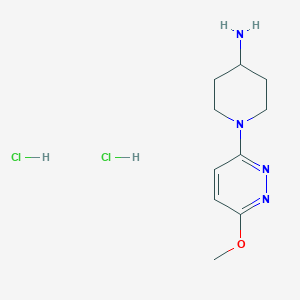

![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
